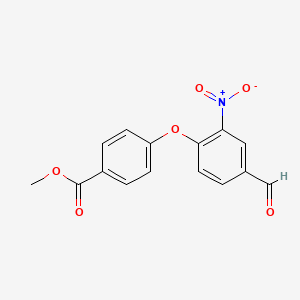

Methyl 4-(4-formyl-2-nitrophenoxy)benzoate

Description

Methyl 4-(4-formyl-2-nitrophenoxy)benzoate (CAS: 400073-96-3, molecular formula: C₁₅H₁₁NO₆, molecular weight: 301.25 g/mol) is a nitroaromatic ester characterized by a benzoate core substituted with a 4-formyl-2-nitrophenoxy group. This compound is of interest in materials science and pharmaceutical chemistry due to its structural features, including the electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups, which influence its reactivity and intermolecular interactions. The molecule’s planar ester group and twisted aromatic rings contribute to its crystallographic behavior, as observed in studies employing SHELX and Mercury software for structural analysis .

Properties

IUPAC Name |

methyl 4-(4-formyl-2-nitrophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-15(18)11-3-5-12(6-4-11)22-14-7-2-10(9-17)8-13(14)16(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAAQVNRRYCLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268312 | |

| Record name | Methyl 4-(4-formyl-2-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400073-96-3 | |

| Record name | Methyl 4-(4-formyl-2-nitrophenoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400073-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-formyl-2-nitrophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-formyl-2-nitrophenoxy)benzoate typically involves the reaction of 4-formyl-2-nitrophenol with methyl 4-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on reaction efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-formyl-2-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-(4-carboxy-2-nitrophenoxy)benzoic acid.

Reduction: Methyl 4-(4-formyl-2-aminophenoxy)benzoate.

Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

-

Intermediate in Organic Synthesis:

- Methyl 4-(4-formyl-2-nitrophenoxy)benzoate serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

-

Analytical Chemistry:

- The compound can be utilized in analytical methods to study reaction mechanisms and kinetics, particularly in ester hydrolysis reactions.

Biology

-

Antimicrobial Activity:

- Research has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are as follows:

These findings suggest potential applications in developing new antimicrobial agents, particularly against resistant strains.Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 Candida albicans 16 -

Anticancer Properties:

- In vitro studies indicate that the compound induces apoptosis in cancer cell lines such as breast and colon cancer cells. Mechanisms include:

- Enzyme Inhibition: Disruption of metabolic pathways.

- Receptor Modulation: Alteration of signaling pathways leading to cell death.

- Reactive Oxygen Species (ROS) Production: Induction of oxidative stress contributing to apoptosis.

- In vitro studies indicate that the compound induces apoptosis in cancer cell lines such as breast and colon cancer cells. Mechanisms include:

Medicine

-

Drug Development:

- This compound is being investigated as a precursor for pharmaceutical intermediates. Its ability to undergo further chemical modifications makes it valuable in synthesizing novel therapeutic agents.

-

Biological Studies:

- The compound is employed in studies examining enzyme-catalyzed reactions and the biological activity of nitro-substituted compounds, providing insights into structure-activity relationships (SAR).

Case Studies and Research Findings

Antimicrobial Efficacy:

A study published in MDPI highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria as well as fungi, emphasizing its potential for clinical applications.

Anticancer Properties:

Research published in PLOS ONE demonstrated that similar compounds can induce apoptosis in human cancer cell lines through caspase activation and increased ROS levels, showcasing the therapeutic potential of this compound.

Structure-Activity Relationship (SAR):

Investigations into the SAR of nitro-substituted benzoates revealed that modifications at the nitro position significantly affect biological activities, suggesting potential avenues for optimizing efficacy in drug development.

Mechanism of Action

The mechanism of action of Methyl 4-(4-formyl-2-nitrophenoxy)benzoate is primarily based on its functional groups:

Formyl Group: Acts as an electrophile in nucleophilic addition reactions.

Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.

Ester Group: Susceptible to hydrolysis, forming the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The title compound shares structural motifs with other nitroaromatic benzoates, differing primarily in substituents and their spatial arrangement. Key comparisons include:

Key Observations :

- Dihedral Angles: The title compound exhibits near-planar aromatic rings (dihedral angle: 4.96°), contrasting sharply with F4BrB (62.90°) and F2ClB (19.55°).

- Intermolecular Interactions : Unlike F4BrB and F2ClB, which engage in halogen bonding, the title compound relies on weak C–H⋯O interactions. Methyl 4-benzyloxy-2-hydroxybenzoate forms intramolecular hydrogen bonds, highlighting substituent-dependent interaction diversity .

Physicochemical Properties

- Polarity and Solubility: The formyl and nitro groups increase polarity compared to halogenated analogs (F4BrB, F2ClB). However, methyl 4-[(4-nitrophenoxy)methyl]benzoate (logP = 3.62) is more hydrophobic due to its nitrophenoxymethyl group, suggesting substituent position critically affects lipophilicity .

- Thermal Stability : The title compound’s melting point (398 K) is comparable to F4BrB and F2ClB, reflecting similar molecular weights but distinct packing modes .

Biological Activity

Methyl 4-(4-formyl-2-nitrophenoxy)benzoate (C15H11NO6) is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a nitrophenyl moiety, which is known to influence its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : C15H11NO6

- Molecular Weight : 299.25 g/mol

- CAS Number : 2763443

This compound is characterized by the presence of both formyl and nitro groups, which are often associated with enhanced biological activity due to their electron-withdrawing properties.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 4-hydroxybenzoate with 4-nitrobenzaldehyde under acidic conditions. The reaction conditions may include refluxing in ethanol with the addition of acetic acid to facilitate the formation of the desired product.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported the following Minimum Inhibitory Concentration (MIC) values for different pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis or cell cycle arrest.

- Reactive Oxygen Species (ROS) Production : The generation of ROS can lead to oxidative stress, contributing to cell death in cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial efficacy of various derivatives of nitrophenol compounds, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Research published in PLOS ONE demonstrated that compounds similar to this compound induced apoptosis in human cancer cell lines through caspase activation and increased ROS levels .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of nitro-substituted benzoates revealed that modifications at the nitro position significantly affected their biological activities, suggesting potential avenues for optimizing efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.